molecular formula C23H18N2O4 B6429872 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one CAS No. 2097888-46-3

2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Cat. No.: B6429872
CAS No.: 2097888-46-3
M. Wt: 386.4 g/mol
InChI Key: JLTIAXODPLJWFG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dimethoxyphenyl group and a diazatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl precursor, which can be synthesized from commercially available 3,4-dimethoxybenzaldehyde through a series of reactions including reduction, protection, and cyclization . The final step involves the formation of the diazatetraphenone core under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one apart is its unique diazatetraphenone core, which imparts specific reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

14-(3,4-dimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-27-19-10-8-14(11-20(19)28-2)21-24-22(26)17-12-16-15-6-4-3-5-13(15)7-9-18(16)29-23(17)25-21/h3-11H,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTIAXODPLJWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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